cis-Chrysanthemol

Vue d'ensemble

Description

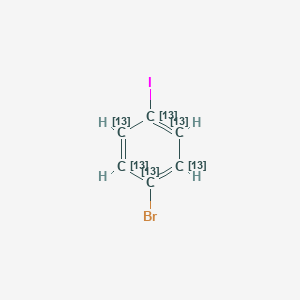

Cis-Chrysanthemol, also known as cis-Chrysanthenol, is a type of sesquiterpene that is derived from Chrysanthemum indicum L. It is known to possess certain anti-inflammatory activity . The molecular formula of this compound is C10H18O and it has a molecular weight of 154.2493 .

Synthesis Analysis

The total synthesis of this compound was accomplished in ten steps from R-(+)-carvone via alpha-eudesmol (10) as the key intermediate . In another study, the trans-chrysanthemic acid biosynthetic pathway was reconstructed in tomato fruits, which naturally produce high levels of the tetraterpene pigment lycopene, an isoprenoid which shares a common precursor, dimethylallyl diphosphate (DMAPP), with trans-chrysanthemic acid .Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is HIPIENNKVJCMAP-BDAKNGLRSA-N .Chemical Reactions Analysis

Acid catalysed reaction of the cyclopropanediol derived from cis-chrysanthemic acid afforded, depending on the reaction conditions, 3-vinyl-2,2,5,5-tetramethyltetrahydrofuran and 4,4,7,7-tetramethyl-3-oxabicyclo . Another study showed that TcADH2 converted trans-chrysanthemol to trans-chrysanthemal .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C10H18O and a molecular weight of 154.2493 .Applications De Recherche Scientifique

Microbial Oxidation to Produce Chrysanthemic Acids : Miski and Davis (1988) described the diastereo- and enantioselective microbial oxidation of racemic cis/trans-chrysanthemols to stereoisomeric chrysanthemic acids by Aspergillus species, showcasing its potential in biocatalysis and chemical synthesis (Miski & Davis, 1988).

Heat-Clearing and Detoxification Activities : Su Ziren (2011) explored the heat-clearing and detoxification effects of Compound Chrysanthemum indicum Soft Capsule (CISC), indicating its potential in traditional medicine and pharmacology (Su Ziren, 2011).

Immune Regulation and Anti-Allergic Effects : Another study by Su Zi-ren (2011) investigated the immune regulation and anti-allergic effects of Compound Chrysanthemum indicum soft capsule (CISC), suggesting its application in immunology and allergy treatment (Su Zi-ren, 2011).

Neuroprotective and Hepatoprotective Effects : Xie Zhang et al. (2019) showed that Chrysanthemum indicum extract can protect against brain and liver injury induced by D-galactose in mice, hinting at its application in neurology and hepatology (Xie Zhang et al., 2019).

Insecticide Metabolism Study : Leng et al. (1999) studied the metabolism of (S)-bioallethrin, a chrysanthemate insecticide, in humans, providing insights into toxicology and pharmacokinetics (Leng et al., 1999).

Promoter Characterization for Trichome-Specific Expression : Sultana et al. (2015) characterized the chrysanthemyl diphosphate/chrysanthemol synthase promoter from Tanacetum cinerariifolium, indicating its role in plant biotechnology and genetics (Sultana et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

[(1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)5-8-9(6-11)10(8,3)4/h5,8-9,11H,6H2,1-4H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPIENNKVJCMAP-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1[C@H](C1(C)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18383-59-0, 78780-10-6 | |

| Record name | Chrysanthemol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018383590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysanthemol, (1R,3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078780106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHRYSANTHEMOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZX8L555LG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHRYSANTHEMOL, (1R,3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2NKN25QX4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B1144389.png)